![molecular formula C13H12N2O2 B12437897 Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate](/img/structure/B12437897.png)
Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate is a heterocyclic compound that belongs to the class of pyrazoloindoles. This compound is characterized by a fused ring system consisting of a pyrazole ring and an indole ring, with an ethyl ester functional group at the 2-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with hydrazine derivatives, followed by cyclization and esterification. For instance, the Fischer indole synthesis can be employed, where an indole precursor reacts with phenylhydrazine in the presence of an acid catalyst to form the pyrazoloindole core .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazoloindole ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific optical or electronic properties
Wirkmechanismus
The mechanism of action of ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but with a pyrimidine ring instead of an indole ring. .
Indole-2-carboxylates: These compounds have an indole ring with a carboxylate group at the 2-position, similar to ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate, but without the pyrazole ring.
Uniqueness: this compound is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H12N2O2 |
|---|---|
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-10-7-9-5-3-4-6-12(9)15(10)14-11/h3-6,8H,2,7H2,1H3 |
InChI-Schlüssel |
PLQYTGOWSFVYTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN2C(=C1)CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


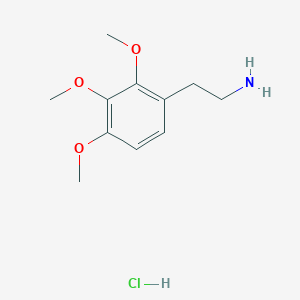
![5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B12437824.png)

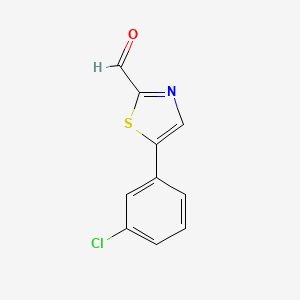
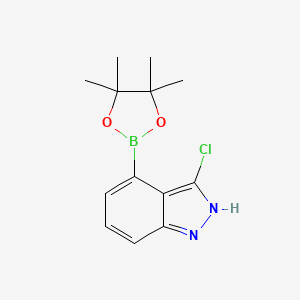
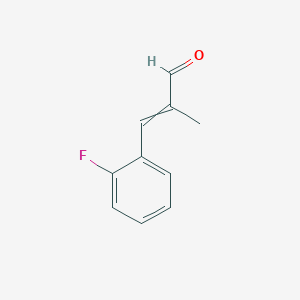
![Methyl (1S,5R,7S)-5,7-dihydroxy-7-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-1H,4AH,5H,6H,7AH-cyclopenta[C]pyran-4-carboxylate](/img/structure/B12437854.png)
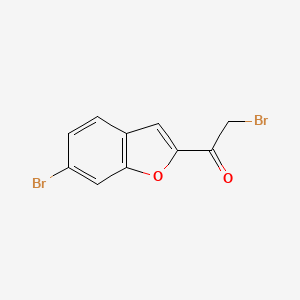
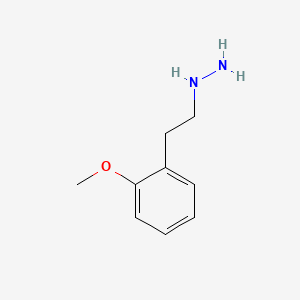

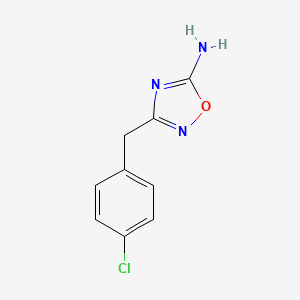
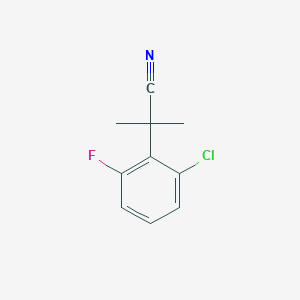
![1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine](/img/structure/B12437878.png)

